N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound Its structure includes a tetrahydrothiophene ring with a dioxido group, an ethylbenzyl group, and an ethylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dioxido Group: Oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids can introduce the dioxido group.
Attachment of the Ethylbenzyl Group: This step may involve alkylation reactions using ethylbenzyl halides.
Formation of the Ethylphenoxyacetamide Moiety: This can be synthesized through nucleophilic substitution reactions involving ethylphenol and chloroacetamide derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur-containing ring.
Reduction: Reduction of the dioxido group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, though this would require extensive research and clinical trials.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-(4-ethylphenoxy)acetamide: Similar structure but lacks the ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(4-ethylphenoxy)acetamide: Similar structure but has a methyl group instead of an ethyl group on the benzyl moiety.
Uniqueness
The unique combination of the dioxido tetrahydrothiophene ring, ethylbenzyl group, and ethylphenoxyacetamide moiety may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, binding affinity, or biological activity.
Properties
Molecular Formula |
C23H29NO4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H29NO4S/c1-3-18-5-7-20(8-6-18)15-24(21-13-14-29(26,27)17-21)23(25)16-28-22-11-9-19(4-2)10-12-22/h5-12,21H,3-4,13-17H2,1-2H3 |
InChI Key |
SVASUHRBDZQFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.